![molecular formula C7H3ClF3N3 B2385003 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1934633-19-8](/img/structure/B2385003.png)
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
“2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves several steps. One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyridines is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[1,5-a]pyridines include acid-catalyzed cyclization and treatment with isocyanates . In some cases, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Scientific Research Applications
- Clinical Applications : Researchers explore its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
- Functional Materials : The compound finds applications in material science due to its unique structure. Researchers investigate its use in designing functional materials .
- Microwave-Mediated Synthesis : A catalyst-free, eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. This method demonstrates broad substrate scope and good functional group tolerance .
- Deep-Blue Bipolar Fluorophore : 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine serves as an electron acceptor to construct a deep-blue bipolar fluorescent emitter. Single crystals of this emitter exhibit a unique packing mode, potentially aiding carrier transport .
- In Vitro Antiproliferative Effects : Researchers evaluate the antiproliferative activities of related compounds against human cancer cells. These investigations contribute to understanding their potential therapeutic applications .
Medicinal Chemistry and Drug Discovery
Material Sciences
Organic Synthesis
Fluorescent Materials
Antiproliferative Activities
Fused Heterocyclic Compounds
Mechanism of Action
While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the sources, 1,2,4-triazolo[1,5-a]pyridines are known for their diverse pharmacological activities. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Safety and Hazards
Future Directions
The future directions for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their diverse pharmacological activities. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against certain cell lines and were found to inhibit CDK2/cyclin A2 . Further investigations into these compounds could lead to the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFBZMVYKCERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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